molecular formula C26H24N2O6S B11411572 ethyl 4-{[(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}benzoate

ethyl 4-{[(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}benzoate

Cat. No.: B11411572
M. Wt: 492.5 g/mol
InChI Key: PYUUWGWHECKSHU-UHFFFAOYSA-N
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Description

Ethyl 4-{[(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of benzothiazepines. This compound is characterized by its unique structure, which includes a benzothiazepine ring system fused with a benzoate ester. Benzothiazepines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzenethiol with an appropriate α,β-unsaturated carbonyl compound to form the benzothiazepine ring system. This intermediate is then reacted with ethyl 4-aminobenzoate under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the benzothiazepine ring or the benzoate ester.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used to study reaction mechanisms and pathways.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a useful tool in biochemical research.

    Medicine: Benzothiazepines are known for their pharmacological activities, and this compound may have potential as a therapeutic agent for conditions such as cardiovascular diseases and neurological disorders.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets in biological systems. The benzothiazepine ring system can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Ethyl 4-{[(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}benzoate can be compared with other benzothiazepine derivatives, such as diltiazem and clentiazem. These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their biological activities and therapeutic applications. The unique combination of the benzothiazepine ring with the benzoate ester in this compound sets it apart from other similar compounds and may confer distinct pharmacological properties.

Conclusion

This compound is a compound with significant potential in various scientific and industrial fields. Its unique structure and diverse reactivity make it a valuable tool for research and development, with promising applications in chemistry, biology, medicine, and industry. Further studies are needed to fully explore its capabilities and unlock its potential for practical use.

Properties

Molecular Formula

C26H24N2O6S

Molecular Weight

492.5 g/mol

IUPAC Name

ethyl 4-[[2-(1,1,4-trioxo-2-phenyl-2,3-dihydro-1λ6,5-benzothiazepin-5-yl)acetyl]amino]benzoate

InChI

InChI=1S/C26H24N2O6S/c1-2-34-26(31)19-12-14-20(15-13-19)27-24(29)17-28-21-10-6-7-11-22(21)35(32,33)23(16-25(28)30)18-8-4-3-5-9-18/h3-15,23H,2,16-17H2,1H3,(H,27,29)

InChI Key

PYUUWGWHECKSHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)CC(S(=O)(=O)C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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